[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol
Overview
Description
Scientific Research Applications
Chemical Synthesis and Photoreactivity
- Methanol is frequently used as a solvent in the synthesis and photolysis of complex organic compounds. For example, photolysis of certain phenyl derivatives in methanol can lead to unique product formation, highlighting methanol's role in facilitating specific chemical transformations (Prager & Smith, 1994).
Catalysis and Organic Transformations
- Methanol serves as a C1 synthon and hydrogen source in catalytic N-methylation of amines and transfer hydrogenation of nitroarenes, utilizing inexpensive catalysts. This underscores the utility of methanol in green chemistry and organic synthesis, potentially relevant for modifying or synthesizing bromo-phenyl isoxazole derivatives (Sarki et al., 2021).
Physicochemical Studies
- Studies on the interactions between methanol and other compounds, such as ionic liquids, offer insights into the physicochemical properties of methanol mixtures. This is crucial for understanding solvation phenomena and molecular interactions in solutions involving isoxazol derivatives (Belić et al., 2017).
Magnetic Properties in Coordination Chemistry
- Methanol's role in synthesizing coordination polymers with unique magnetic properties illustrates its importance in materials science. For instance, methanol and ethanol molecules are involved in the construction of coordination polymers showing long-range magnetic ordering and single-chain magnet behaviors (Liu, Zhang, & Zhu, 2009).
Safety and Hazards
Future Directions
Isoxazoles, the class of compounds to which “[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol” belongs, are commonly found in many commercially available drugs . They are significant in the field of drug discovery, and there is a continuous effort to develop new eco-friendly synthetic strategies . The future directions in this field may involve the development of more efficient and environmentally friendly synthetic routes for isoxazoles .
Properties
IUPAC Name |
[3-(2-bromophenyl)-1,2-oxazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMMBUUOGZBVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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